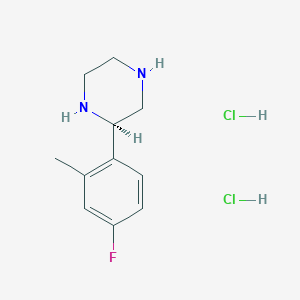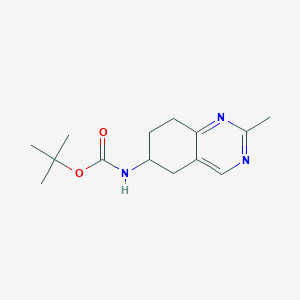
(R)-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-(4-Fluoro-2-méthylphényl)pipérazine dihydrochlorure est un composé chimique appartenant à la classe des dérivés de la pipérazine. Il se caractérise par la présence d'un atome de fluor et d'un groupe méthyle liés à un cycle phényle, qui est lui-même relié à un cycle pipérazine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (R)-2-(4-Fluoro-2-méthylphényl)pipérazine dihydrochlorure implique généralement la réaction de la 4-fluoro-2-méthylphénylamine avec la pipérazine dans des conditions spécifiques. La réaction est généralement effectuée en présence d'un solvant approprié et d'un catalyseur pour faciliter la formation du produit souhaité. Le composé résultant est ensuite purifié et converti en sa forme de sel dihydrochlorure.
Méthodes de production industrielle
En milieu industriel, la production du (R)-2-(4-Fluoro-2-méthylphényl)pipérazine dihydrochlorure peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des techniques de purification avancées. Le processus est optimisé pour garantir un rendement et une pureté élevés du produit final, ce qui est essentiel pour son utilisation dans diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
(R)-2-(4-Fluoro-2-méthylphényl)pipérazine dihydrochlorure peut subir plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers produits d'oxydation.
Réduction : Il peut être réduit dans des conditions spécifiques pour donner différents produits de réduction.
Substitution : L'atome de fluor et le groupe méthyle sur le cycle phényle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courantes
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement employés.
Substitution : Des réactifs tels que les halogènes, les acides ou les bases peuvent être utilisés en fonction de la réaction de substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des dérivés aminés. Les réactions de substitution peuvent donner une variété de composés phénylpiperazine substitués.
Applications de la recherche scientifique
(R)-2-(4-Fluoro-2-méthylphényl)pipérazine dihydrochlorure a plusieurs applications dans la recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les cibles biologiques.
Médecine : Des recherches sont menées pour explorer ses effets thérapeutiques potentiels et ses applications dans le développement de médicaments.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et d'intermédiaires chimiques.
Mécanisme d'action
Le mécanisme d'action du (R)-2-(4-Fluoro-2-méthylphényl)pipérazine dihydrochlorure implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte de son utilisation.
Applications De Recherche Scientifique
®-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is conducted to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the development of new materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of ®-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Composés similaires
- (R)-2-(4-Chloro-2-méthylphényl)pipérazine dihydrochlorure
- (R)-2-(4-Bromo-2-méthylphényl)pipérazine dihydrochlorure
- (R)-2-(4-Iodo-2-méthylphényl)pipérazine dihydrochlorure
Unicité
(R)-2-(4-Fluoro-2-méthylphényl)pipérazine dihydrochlorure est unique en raison de la présence de l'atome de fluor, qui confère des propriétés chimiques distinctes telles qu'une stabilité et une réactivité accrues par rapport à ses homologues chloro, bromo et iodo. Cette unicité le rend précieux pour des applications spécifiques où ces propriétés sont avantageuses.
Propriétés
Formule moléculaire |
C11H17Cl2FN2 |
|---|---|
Poids moléculaire |
267.17 g/mol |
Nom IUPAC |
(2R)-2-(4-fluoro-2-methylphenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C11H15FN2.2ClH/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11;;/h2-3,6,11,13-14H,4-5,7H2,1H3;2*1H/t11-;;/m0../s1 |
Clé InChI |
HCVDUIKPXBXEAI-IDMXKUIJSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)F)[C@@H]2CNCCN2.Cl.Cl |
SMILES canonique |
CC1=C(C=CC(=C1)F)C2CNCCN2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline](/img/structure/B11855791.png)


![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)


![6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11855849.png)



![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)


![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)
